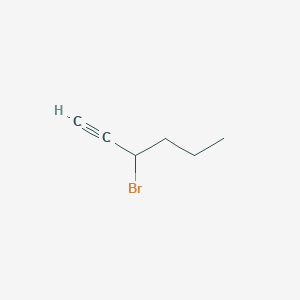
3-Bromohex-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromohex-1-yne is an organic compound with the molecular formula C₆H₉Br. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes.
Synthetic Routes and Reaction Conditions:
Formation of Acetylene from Ethane: The process begins with the dehydrohalogenation of ethyl bromide using potassium hydroxide (KOH) in ethanol, resulting in the formation of acetylene (C₂H₂).
Addition of Ethyl Bromide to Acetylene: Acetylene reacts with ethyl bromide (CH₃CH₂Br) in the presence of sodium amide (NaNH₂) as a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications.
Types of Reactions:
Electrophilic Addition: this compound undergoes electrophilic addition reactions with halogens (e.g., bromine) and halogen acids (e.g., HCl, HBr).
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly with strong nucleophiles like sodium amide.
Common Reagents and Conditions:
Bromine (Br₂): Used in electrophilic addition reactions to form dibromo compounds.
Sodium Amide (NaNH₂): Acts as a catalyst in nucleophilic substitution reactions.
Major Products:
Dibromo Compounds: Formed from the addition of bromine to this compound.
Substituted Alkynes: Result from nucleophilic substitution reactions.
Scientific Research Applications
3-Bromohex-1-yne is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Pharmaceutical Research: It is explored for its potential in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-bromohex-1-yne involves its reactivity as an alkyne. The carbon-carbon triple bond is highly reactive, allowing the compound to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Bromo-3-hexyne: Shares a similar structure but differs in the position of the bromine atom.
1-Hexyne: Lacks the bromine atom, making it less reactive in certain types of reactions.
Uniqueness: 3-Bromohex-1-yne is unique due to the presence of both a bromine atom and a carbon-carbon triple bond, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromohex-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-3-5-6(7)4-2/h2,6H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOSDHKWKUGAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499714 |
Source


|
| Record name | 3-Bromohex-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49769-87-1 |
Source


|
| Record name | 3-Bromo-1-hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49769-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromohex-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
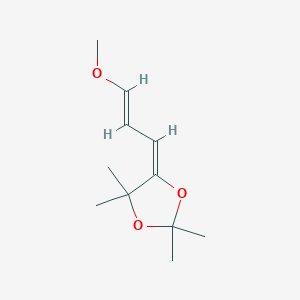
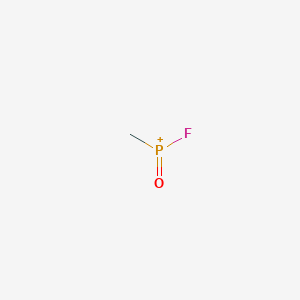


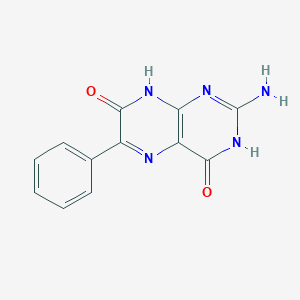
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
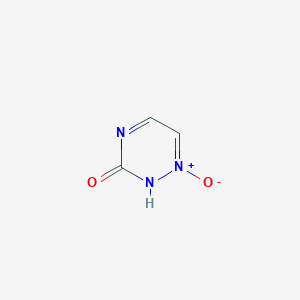

![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
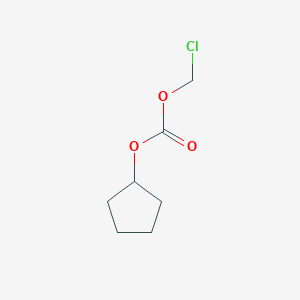

![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
